3-(4-Chloroanilino)-3-oxopropanoic acid
Description
Contextualizing N-(4-Chlorophenyl)malonamic Acid within Malonic Acid Chemistry
N-(4-Chlorophenyl)malonamic acid is structurally derived from malonic acid, a simple dicarboxylic acid with the formula CH₂(COOH)₂. wikipedia.orgbyjus.com Malonic acid is characterized by two carboxylic acid groups separated by a central methylene (B1212753) (-CH₂-) group. wikipedia.orgnih.gov The subject compound is a monoamide derivative of malonic acid, meaning one of the carboxylic acid groups has been converted into an amide. Specifically, it is the mono-(4-chloroanilide) of malonic acid. ebi.ac.uk This structural modification, the replacement of a hydroxyl (-OH) group with a 4-chloroanilino (-NH-C₆H₄-Cl) group, fundamentally influences the compound's physical and chemical properties while retaining the core reactive features of the malonic acid backbone.
Malonic acid itself is a naturally occurring substance found in some fruits, such as citrus, and its name is derived from the Greek word for apple, malon. byjus.comatamankimya.com In industrial and laboratory settings, malonic acid and its derivatives are typically produced through chemical synthesis, often starting from chloroacetic acid or through the hydrolysis of malonate esters like diethyl malonate. wikipedia.orgorgsyn.org The synthesis of N-(4-Chlorophenyl)malonamic acid and its analogs often involves reacting a malonic acid derivative with the corresponding aniline (B41778), in this case, 4-chloroaniline (B138754).
Below is a table summarizing the key chemical properties of N-(4-Chlorophenyl)malonamic acid.
| Property | Value |
| IUPAC Name | 3-[(4-chlorophenyl)amino]-3-oxopropanoic acid |
| Synonyms | N-(4-Chlorophenyl)malonamic acid |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| CAS Number | 20416-24-8 |
Data sourced from publicly available chemical databases.
Significance of Malonamic Acid Derivatives in Organic Synthesis and Biochemical Investigations
Malonic acid derivatives are foundational building blocks in organic synthesis due to their unique structural features. researchgate.net The presence of two carbonyl groups flanking a central carbon atom provides multiple reactive sites, making them versatile precursors for a wide array of more complex molecules. wikipedia.orgturito.com
In organic synthesis, malonic esters are famously used in the "malonic ester synthesis," a reliable method for preparing substituted carboxylic acids. patsnap.comucalgary.ca This versatile reaction pathway can be adapted to produce a variety of organic structures. Malonamic acid esters, closely related to N-(4-Chlorophenyl)malonamic acid, serve as crucial intermediates in the production of pharmaceuticals and other fine chemicals. patsnap.com For example, derivatives of malonic acid are used to synthesize barbiturates, vitamins B₁ and B₆, and various amino acids. byjus.combritannica.com The ability to introduce diverse functional groups onto the malonic acid framework makes its derivatives, including malonamic acids, highly valuable in the construction of complex molecular architectures.
From a biochemical perspective, malonic acid is well-documented as a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a key component of the mitochondrial electron transport chain. wikipedia.orgnih.gov This inhibitory action has made malonic acid an important tool in metabolic studies. nih.gov Consequently, its derivatives are often subjects of biochemical investigation to explore their potential as enzyme inhibitors or modulators of other biological pathways. The structural similarity of malonamic acids to natural metabolites allows them to interact with enzyme active sites, providing a basis for designing new therapeutic agents. Metabolites such as malonic acid, methylmalonic acid, and ethylmalonic acid are also important biomarkers for certain inborn errors of metabolism, highlighting the biochemical significance of this class of compounds. nih.gov
Research Perspectives on the Unique Reactivity of the Central Methylene Group in N-(4-Chlorophenyl)malonamic Acid Analogs
The synthetic utility of malonic acid derivatives stems largely from the reactivity of the central methylene (-CH₂-) group. researchgate.netbritannica.com In compounds like N-(4-Chlorophenyl)malonamic acid, this methylene group is positioned between two electron-withdrawing carbonyl groups (one from the carboxylic acid and one from the amide). This arrangement significantly increases the acidity of the methylene protons (α-protons) compared to those in a simple alkane.
The pKa of the α-protons in diethyl malonate, a related compound, is approximately 13, making them readily removable by a moderately strong base such as sodium ethoxide. ucalgary.ca This deprotonation generates a stabilized carbanion, known as an enolate. ucalgary.camasterorganicchemistry.com The negative charge of this enolate is delocalized over the methylene carbon and the oxygen atoms of the two adjacent carbonyl groups, which accounts for its stability and ease of formation.
This readily formed enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably nucleophilic substitution with alkyl halides. masterorganicchemistry.combrainly.in This alkylation step is the cornerstone of the malonic ester synthesis. patsnap.com In the context of N-(4-Chlorophenyl)malonamic acid and its analogs, the reactive methylene group offers a strategic position for introducing alkyl or other functional groups. Subsequent chemical transformations, such as decarboxylation (the loss of CO₂), can then be used to generate a wide range of substituted amide products. ucalgary.ca This unique reactivity makes the central methylene group the focal point of research into the synthetic applications of these molecules. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLNCGUHRKKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N 4 Chlorophenyl Malonamic Acid and Its Analogs
Classical Approaches to Malonamic Acid Synthesis
Traditional methods for synthesizing malonamic acids have long relied on the reactivity of malonic acid and its derivatives. These foundational strategies provide robust and well-understood pathways to the target compounds.
Condensation Reactions Involving Malonyl Monochloride
A primary classical route to N-arylmalonamic acids involves the condensation of an aniline (B41778) with a derivative of malonic acid. One effective approach is the reaction between an aniline and malonyl monochloride. A significant refinement of this method involves the in-situ generation of the malonyl monoacyl chloride from malonic acid.
In a convenient one-pot synthesis, malonic acid is treated sequentially with one equivalent of a base, such as triethylamine (B128534), followed by one equivalent of a chlorinating agent like thionyl chloride (SOCl₂). The triethylamine temporarily protects one of the carboxylic acid groups as a monoanion. The subsequent addition of thionyl chloride selectively converts the unprotected carboxylic acid group into a highly reactive acyl chloride. This intermediate, malonyl monoacyl chloride, is not isolated but is immediately reacted with an aniline, such as 4-chloroaniline (B138754), to yield the desired N-arylmalonamic acid. This method avoids the need to handle the unstable malonyl monochloride directly and has been successfully applied to prepare a series of N-arylmalonamic acids with reasonable yields.
| Reactant 1 | Reactant 2 | Reagents | Key Intermediate | Product |
| Malonic Acid | 4-Chloroaniline | 1. Triethylamine2. Thionyl Chloride | Malonyl Monoacyl Chloride (in-situ) | N-(4-Chlorophenyl)malonamic Acid |
Reactions Utilizing Dianions of Malonic Acid Mono-amides with Acyl Chlorides
Another classical, though more specialized, synthetic strategy involves the generation of dianions from malonic acid mono-amides. This approach leverages the acidity of both the N-H proton of the amide and the α-protons on the carbon between the two carbonyl groups. In theory, a strong base, such as sodium hydride (NaH) or an organolithium reagent, could be used to deprotonate a pre-formed malonamic acid at two positions: the amide nitrogen and the carboxylic acid oxygen.
The resulting dianion would be a potent nucleophile. Subsequent reaction with an acyl chloride would lead to acylation, though the regioselectivity of this reaction (N-acylation vs. O-acylation) would need to be controlled. While the generation and alkylation of dianions derived from malonic acid half-esters is a known method for creating α-substituted carboxylic acids, the specific application of reacting a malonamic acid dianion with an acyl chloride is less commonly documented in the literature. This pathway represents a plausible, albeit nuanced, classical approach to more complex derivatives.
Targeted Synthesis of N-(4-Chlorophenyl)malonamic Acid Derivatives
Beyond the initial synthesis of the parent compound, methods for creating derivatives by modifying the core structure are crucial for developing analogs.
Regioselective Functionalization of the Malonate Backbone
The functionalization of the malonate backbone, specifically at the α-carbon (the -CH₂- group), is a cornerstone of malonic ester chemistry and can be adapted for N-(4-Chlorophenyl)malonamic acid derivatives. The malonic ester synthesis provides a powerful template for these transformations.
The process typically involves the following steps:
Esterification: The carboxylic acid group of N-(4-Chlorophenyl)malonamic acid is first converted into an ester (e.g., an ethyl ester) to prevent interference from the acidic proton. The resulting molecule is an N-aryl malonamic ester.
Enolate Formation: The α-protons of this malonamic ester are acidic (pKa ≈ 13) due to their position between two carbonyl groups (one amide, one ester). Treatment with a suitable base, such as sodium ethoxide, deprotonates the α-carbon to form a resonance-stabilized enolate.
Alkylation: This nucleophilic enolate can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. This step introduces a new carbon-carbon bond at the α-position, achieving regioselective functionalization.
Hydrolysis: Finally, the ester group is hydrolyzed back to a carboxylic acid, typically under acidic or basic conditions, to yield the α-substituted N-(4-Chlorophenyl)malonamic acid derivative.
This sequence allows for the introduction of a wide variety of substituents onto the malonate backbone, providing a versatile route to a library of analogs.
| Starting Material | Step 1 (Base) | Step 2 (Electrophile) | Step 3 (Hydrolysis) | Product |
| Ethyl N-(4-chlorophenyl)malonamate | Sodium Ethoxide | Alkyl Halide (R-X) | H₃O⁺ / Heat | α-Alkyl-N-(4-chlorophenyl)malonamic acid |
Exploration of Alternative Synthetic Routes for Aniline-Containing Carboxylic Acids
Modern synthetic chemistry offers powerful tools for bond formation that can serve as alternatives to classical methods, often providing greater efficiency and broader substrate scope.
Buchwald–Hartwig Reaction in C-N Bond Formation
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly in the formation of aryl amines from aryl halides. researchgate.net While the classic Buchwald-Hartwig reaction couples an amine with an aryl halide, variations of this methodology can be applied to form amide bonds, representing a modern alternative for the synthesis of N-(4-Chlorophenyl)malonamic acid.
This approach would involve the palladium-catalyzed coupling of 4-chloroaniline with a malonic acid derivative. Instead of using an aryl halide, the reaction would employ an activated form of a malonic acid monoester, such as a malonic acid monoester chloride or another suitable derivative. The catalytic cycle generally involves:
Oxidative addition of the palladium(0) catalyst to the acyl derivative.
Coordination of the aniline to the palladium complex.
Deprotonation of the coordinated aniline by a base.
Reductive elimination to form the C-N amide bond and regenerate the palladium(0) catalyst.
The development of specialized phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction, allowing it to proceed under milder conditions and with greater functional group tolerance than many classical methods. researchgate.net This makes the Buchwald-Hartwig amidation a powerful potential route for synthesizing N-aryl malonamic acids and their analogs, especially for complex substrates where traditional methods may fail.
Hydrolytic Pathways from Cyclic Precursors (e.g., Pyranoquinolinediones to β-Keto Acids)
The synthesis of β-keto acids and their derivatives through the hydrolysis of cyclic precursors, such as pyranoquinolinediones, represents a plausible, though not extensively documented, pathway. The core of this strategy lies in the ring-opening of a stable heterocyclic system to yield a linear carboxylic acid derivative.
The general mechanism for the hydrolysis of a lactone or a similar cyclic ester, which is a key feature in pyranoquinolinedione structures, typically involves nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon of the ester group. This is followed by the cleavage of the endocyclic C-O bond, leading to the formation of a carboxylate and an alcohol. In the context of a pyrano[3,2-c]quinoline-2,5-dione system, a base-catalyzed hydrolysis would be expected to initiate the opening of the pyran ring.
The proposed hydrolytic conversion would likely proceed as follows:
Nucleophilic Attack: A hydroxide ion (from a basic solution like aqueous sodium hydroxide) attacks one of the carbonyl carbons in the pyran-2,5-dione ring.
Tetrahedral Intermediate Formation: This leads to the formation of a tetrahedral intermediate.
Ring Opening: Subsequent electronic rearrangement results in the cleavage of the ester bond within the ring, opening the pyran ring structure.
Protonation: Acidification of the reaction mixture would then protonate the resulting carboxylate to yield the carboxylic acid.
While the direct hydrolysis of a pyranoquinolinedione to specifically yield N-(4-Chlorophenyl)malonamic acid is not explicitly detailed in readily available literature, the fundamental principles of ester hydrolysis suggest this as a viable synthetic route. The stability of the quinoline (B57606) core and the reactivity of the dione (B5365651) functionality in the pyran ring are key factors that would influence the reaction conditions required for such a transformation. The specific substituents on the quinoline and pyran rings would also play a significant role in the feasibility and yield of this hydrolytic pathway.
Emerging Methodologies for Related N-Acyl Amino Acid Derivatives
Electrochemical Synthesis Pathways
Electrochemical methods are gaining prominence as powerful tools for the synthesis of complex organic molecules, including N-acyl amino acid derivatives. These techniques offer advantages in terms of mild reaction conditions, high selectivity, and reduced use of hazardous reagents. Anodic decarboxylation, in particular, has been explored for the synthesis of unnatural amino acids and their derivatives.
A notable approach involves the anodic decarboxylation of N-acetylamino malonic acid monoesters. beilstein-journals.orgacs.org This process, often carried out under Hofer-Moest reaction conditions, generates a transient N-acyliminium intermediate via a two-electron oxidation process. This reactive intermediate can then undergo various transformations, including intramolecular cyclization, to form new C-O or C-N bonds.
The general mechanism for the electrochemical synthesis of cyclic N-acyl amino acid derivatives via anodic decarboxylation can be outlined as:
Anodic Oxidation and Decarboxylation: The N-acylamino malonic acid monoester undergoes oxidation at the anode, leading to the loss of a carboxyl group as carbon dioxide and the formation of a stabilized carbocation, specifically an N-acyliminium ion.
Intramolecular Nucleophilic Attack: A tethered nucleophile within the molecule, such as a hydroxyl or an amino group, attacks the electrophilic N-acyliminium ion.
Cyclization: This intramolecular attack results in the formation of a new heterocyclic ring, yielding a cyclic N-acyl amino acid derivative.
This electrochemical approach has been successfully applied to the synthesis of various unnatural amino acid derivatives, including those containing tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings. acs.org The reaction conditions, such as the choice of electrode material, solvent, and supporting electrolyte, are crucial for optimizing the yield and selectivity of the desired product.
| Substrate | Product | Anode Material | Cathode Material | Supporting Electrolyte | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Acetylamino malonic acid monoester 8a | Aminotetrahydrofuran-2-carboxylate 9a | Graphite | Nickel | Sodium Acetate | Acetonitrile (B52724)/Water | 77 | nih.gov |
| N-Cbz-protected malonic acid monoester | N-Cbz-aminotetrahydrofuran-2-carboxylate | Graphite | Graphite | Lithium Perchlorate | Acetonitrile/Water | 80 | acs.org |
| N-Boc-protected malonic acid monoester | N-Boc-aminotetrahydrofuran-2-carboxylate | Graphite | Graphite | Lithium Perchlorate | Acetonitrile/Water | 51 | acs.org |
Table 1: Examples of Electrochemical Synthesis of Cyclic N-Acyl Amino Acid Derivatives via Anodic Decarboxylation. acs.orgnih.gov
The data in Table 1 illustrates the versatility of this electrochemical method in accommodating different protecting groups on the nitrogen atom and achieving good to excellent yields. The use of environmentally benign solvents like water and acetonitrile further enhances the appeal of this synthetic strategy.
Mechanistic Insights into Reactions Involving N 4 Chlorophenyl Malonamic Acid
Understanding the Reactivity of the Active Methylene (B1212753) Group
The core reactivity of N-(4-Chlorophenyl)malonamic acid stems from its central methylene (-CH2-) group. Positioned between two electron-withdrawing groups—a carboxylic acid group (-COOH) and an anilide group (-CONH-C6H4Cl)—this methylene unit is termed an "active methylene group". shivajicollege.ac.inegyankosh.ac.in The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the α-hydrogens.
This heightened acidity facilitates the removal of a proton by a base, leading to the formation of a resonance-stabilized carbanion, known as an enolate. masterorganicchemistry.comlibretexts.org The negative charge of the enolate is delocalized across the α-carbon and the oxygen atoms of both the carboxylate and the amide functionalities, which enhances its stability. masterorganicchemistry.comegyankosh.ac.in This enolate formation is a critical first step in many of the compound's characteristic reactions.
The presence of the active methylene group also gives rise to keto-enol tautomerism, an equilibrium between the standard keto form (the malonamic acid) and the enol form, where a proton has migrated from the α-carbon to a carbonyl oxygen, creating a C=C double bond and a hydroxyl group. libretexts.org While the keto form typically predominates, the enol tautomer is a crucial reactive intermediate. egyankosh.ac.in Under acidic conditions, the carbonyl oxygen is protonated, and subsequent deprotonation at the α-carbon yields the enol. libretexts.orgucsb.edu In basic conditions, the enolate is formed first, which is then protonated to give the enol. libretexts.org
Decarboxylation Pathways in Malonamic Acid Systems
Like other malonic acid derivatives, N-(4-Chlorophenyl)malonamic acid is susceptible to decarboxylation—the loss of a molecule of carbon dioxide—upon heating. masterorganicchemistry.com This reaction is facilitated by the presence of the carbonyl group at the β-position relative to the carboxylic acid. The mechanism proceeds through a concerted, six-membered cyclic transition state. masterorganicchemistry.comstackexchange.com In this transition state, the carboxyl hydrogen is transferred to the amide carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This process simultaneously forms carbon dioxide and an enol intermediate, which then rapidly tautomerizes to the more stable amide product, N-(4-chlorophenyl)acetamide. masterorganicchemistry.comlibretexts.org
The rate and efficiency of decarboxylation can be influenced by several factors, including temperature, solvent, and the presence of catalysts.
Thermal Decarboxylation : Simple heating is often sufficient to induce decarboxylation, though it may require high temperatures (e.g., >150 °C) and can be conducted without a solvent. stackexchange.comscirp.org
Solvent Effects : Polar solvents can accelerate the rate of decarboxylation. nih.gov Microwave-assisted heating has emerged as an efficient, solvent-free method that significantly reduces reaction times. scirp.org
Catalysis : Both acids and bases can catalyze the reaction. acs.org More recently, organophotoredox catalysis has been developed as a mild method for the decarboxylation of malonic acid derivatives, proceeding through a radical pathway initiated by single-electron oxidation of the carboxylate. nih.govorganic-chemistry.org
Below is a table summarizing various conditions reported for the decarboxylation of malonic acid derivatives, which are analogous to the pathways available for N-(4-Chlorophenyl)malonamic acid.
| Method | Catalyst/Conditions | Solvent | Temperature | Outcome | Reference |
| Thermal | None | None / High-boiling solvent (e.g., Xylene) | High (up to 200 °C) | Carboxylic acid product | scirp.org |
| Microwave | None | Solvent-free | 180-190 °C | High yield, short reaction time (3-10 min) | scirp.org |
| Photoredox | Acridinium photooxidant / Phenyl disulfide | Trifluoroethanol (TFE) | Ambient | Hydrodecarboxylation to alkane | nih.gov |
| Base-Mediated | N,N′-carbonyldiimidazole (CDI) | N/A | Room Temperature | Mild decarboxylation | organic-chemistry.org |
Condensation Reactions and Their Stereochemical Implications
The nucleophilic character of the enolate derived from N-(4-Chlorophenyl)malonamic acid allows it to participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgwikipedia.orgmdpi.com This reaction is typically catalyzed by a weak base, such as an amine (e.g., pyridine (B92270) or piperidine), and involves a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
When N-(4-Chlorophenyl)malonamic acid is used in these reactions, particularly with pyridine as the catalyst and solvent, the condensation is often followed by a spontaneous decarboxylation in a process known as the Doebner modification. wikipedia.orgorganic-chemistry.org The final product is a β-(4-chloroanilino)acrylic acid derivative.
The stereochemistry of the newly formed double bond is a key consideration. The reaction can produce both E and Z isomers. wikipedia.org The thermodynamic stability of the isomers often dictates the final product ratio, and in many cases, the more stable E-isomer is predominantly formed. However, reaction conditions can be tuned to favor one isomer over the other. The formation of a planar intermediate during the reaction can lead to a mixture of stereoisomers, and if the reaction proceeds through intermediates that allow for equilibration, the most thermodynamically stable product will be favored. wikipedia.orglumenlearning.com
The table below provides examples of Knoevenagel condensation reactions involving malonic acid derivatives and various aldehydes.
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Product | Reference |
| Malonic Acid | Acrolein | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |
| Malonic Acid | Aromatic Aldehydes | Pyridine | Cinnamic acid derivatives | wikipedia.org |
| Thiobarbituric Acid | 2-Methoxybenzaldehyde | Piperidine (B6355638)/Ethanol | α,β-Unsaturated enone | wikipedia.org |
| Malononitrile | 4-Chlorobenzaldehyde | Boric Acid | 2-(4-chlorobenzylidene)malononitrile | mdpi.com |
Intermolecular and Intramolecular Reaction Mechanisms
Beyond simple condensations, N-(4-Chlorophenyl)malonamic acid can undergo more complex intermolecular and intramolecular reactions, often leading to the synthesis of heterocyclic compounds.
Intramolecular Cyclization: Under dehydrating conditions, such as heating with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), N-arylmalonamic acids can undergo intramolecular cyclization. The reaction likely proceeds via the activation of the carboxylic acid group, followed by an intramolecular electrophilic attack of the activated carbonyl on the electron-rich chlorophenyl ring (Friedel-Crafts acylation). Subsequent dehydration leads to the formation of a quinoline-4-one derivative, a core structure in many pharmacologically active compounds. mdpi.comnih.gov Another pathway, known as Camps cyclization, involves base-catalyzed intramolecular aldol (B89426) condensation between the amide and the enolate of the acid moiety. mdpi.comnih.gov
Intermolecular Reactions (Vilsmeier-Haack Type): The active methylene group can react with the Vilsmeier reagent (formed from POCl3 and a substituted formamide (B127407) like DMF). wikipedia.orgijpcbs.comchemistrysteps.com This reaction involves an electrophilic attack by the Vilsmeier reagent on the enol or enolate form of the malonamic acid. jk-sci.com The initial adduct can then undergo hydrolysis to yield a formylated product at the α-carbon. This intermediate is highly versatile and can be used in subsequent steps to construct more complex molecules, including various heterocycles. ijpcbs.com
Catalytic Effects in Reactions of N-(4-Chlorophenyl)malonamic Acid
Catalysts play a crucial role in controlling the outcome, rate, and selectivity of reactions involving N-(4-Chlorophenyl)malonamic acid.
Acid and Base Catalysis: As discussed, weak bases like pyridine and piperidine are standard catalysts for Knoevenagel condensations. organic-chemistry.org Stronger bases are used to generate the enolate quantitatively for alkylation reactions. libretexts.org Acid catalysts can promote enol formation and are also used in decarboxylation and intramolecular cyclization reactions. libretexts.orgnih.gov
Organocatalysis: In recent years, chiral organocatalysts have been employed to achieve asymmetric synthesis in reactions involving malonate derivatives. Bifunctional catalysts, such as those derived from Cinchona alkaloids, thioureas, and squaramides, can activate both the nucleophile (the malonamic acid) and the electrophile through hydrogen bonding, enabling highly enantioselective additions. beilstein-journals.orgnih.govnitech.ac.jp This approach could be applied to condensation reactions of N-(4-Chlorophenyl)malonamic acid to produce chiral products with high stereocontrol. mdpi.com
Metal Catalysis: While less common for the direct reactions of the malonamic acid itself, metal catalysts are extensively used in transformations of the resulting products. For instance, palladium-catalyzed cross-coupling reactions or copper-catalyzed cyclizations can be employed to further elaborate the structures derived from N-(4-Chlorophenyl)malonamic acid. nih.gov
The following table summarizes the effects of different catalyst types on reactions relevant to N-(4-Chlorophenyl)malonamic acid.
| Reaction Type | Catalyst Class | Example Catalyst(s) | Mechanistic Role | Outcome | Reference |
| Condensation | Weak Base | Pyridine, Piperidine | Promotes enolate formation | Knoevenagel product | wikipedia.orgorganic-chemistry.org |
| Condensation | Brønsted Acid | Boric Acid | Activates carbonyl group | Knoevenagel product | mdpi.com |
| Decarboxylation | Photoredox | Acridinium salts | Single-electron transfer | Radical-mediated decarboxylation | nih.gov |
| Asymmetric Addition | Chiral Organocatalyst | Cinchona alkaloids, Thioureas | Asymmetric induction via H-bonding | Enantioselective C-C bond formation | beilstein-journals.orgnih.gov |
| Cyclization | Strong Acid/Dehydrating Agent | POCl3, PPA | Activates carboxyl group for electrophilic attack | Quinolin-4-one formation | mdpi.com |
Advanced Spectroscopic Elucidation of N 4 Chlorophenyl Malonamic Acid Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of N-(4-Chlorophenyl)malonamic acid, distinct signals corresponding to the amide, aromatic, and methylene (B1212753) protons are expected. The amide proton (N-H) typically appears as a broad singlet in the downfield region, approximately between δ 10.0-10.5 ppm, with its chemical shift being sensitive to solvent and concentration.
The four aromatic protons on the 4-chlorophenyl ring exhibit a characteristic AA'BB' splitting pattern due to the symmetrical para-substitution. This pattern often manifests as two distinct doublets. The two protons ortho to the amide group (Ha) are expected to resonate at a different frequency from the two protons ortho to the chlorine atom (Hb). Based on data for p-chloroaniline, the protons ortho to the amino group (Hb) would appear around δ 7.55 ppm, while the protons ortho to the chlorine atom (Ha) would be found slightly upfield, around δ 7.35 ppm. rsc.orgmarquette.edu The coupling between these adjacent protons typically results in doublets with a coupling constant (J) of approximately 8.5 Hz.
The two methylene protons (-CH₂-) of the malonamic acid backbone are chemically equivalent and are situated between two electron-withdrawing carbonyl groups. This environment leads to a sharp singlet in the spectrum, anticipated to be in the range of δ 3.4-3.6 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | ~12.0-13.0 | Broad Singlet | Often very broad; may exchange with D₂O |
| Amide (-NH-) | ~10.0-10.5 | Broad Singlet | Chemical shift is solvent-dependent; exchanges with D₂O |
| Aromatic (Hb) | ~7.55 | Doublet | Protons ortho to the amide group |
| Aromatic (Ha) | ~7.35 | Doublet | Protons ortho to the chlorine atom |
| Methylene (-CH₂-) | ~3.4-3.6 | Singlet | Protons adjacent to two carbonyl groups |
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For N-(4-Chlorophenyl)malonamic acid, a total of seven distinct signals are predicted: two for the carbonyl carbons, four for the aromatic carbons, and one for the methylene carbon.
The carbonyl carbons are the most deshielded, appearing furthest downfield. The carboxylic acid carbonyl (C=O, acid) is expected around δ 169-172 ppm, while the amide carbonyl (C=O, amide) typically resonates slightly upfield, between δ 165-168 ppm. libretexts.orgoregonstate.edu
The aromatic carbons show distinct chemical shifts due to the effects of the chloro and amino substituents. The carbon atom bonded to the nitrogen (C-N) is anticipated around δ 137 ppm. The carbon bearing the chlorine atom (C-Cl) is expected near δ 129-133 ppm. rsc.org The two equivalent aromatic carbons ortho to the amide group would appear at approximately δ 121 ppm, while the two equivalent carbons ortho to the chlorine atom are found around δ 129 ppm. rsc.org
The aliphatic methylene carbon (-CH₂-) is expected to produce a signal in the range of δ 40-45 ppm. spectrabase.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 169-172 |
| Carbonyl (-C ONH-) | 165-168 |
| Aromatic (C-N) | ~137 |
| Aromatic (C-Cl) | 129-133 |
| Aromatic (CH ortho to Cl) | ~129 |
| Aromatic (CH ortho to N) | ~121 |
| Methylene (-C H₂-) | 40-45 |
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
IR spectroscopy is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of N-(4-Chlorophenyl)malonamic acid is characterized by several prominent absorption bands. A very broad band, typically spanning from 2500 to 3300 cm⁻¹, is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. uobabylon.edu.iq
The N-H stretching vibration of the secondary amide group gives rise to a sharp to moderately broad peak around 3300-3350 cm⁻¹. tu.edu.iq
The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O absorptions are expected. The carboxylic acid carbonyl typically appears as a strong, sharp band around 1700-1725 cm⁻¹. The amide carbonyl stretch, known as the Amide I band, is also strong and sharp, but occurs at a lower frequency, generally between 1660-1680 cm⁻¹, due to resonance with the nitrogen lone pair. libretexts.orguobabylon.edu.iq
Another key feature for secondary amides is the Amide II band, which results from a combination of N-H bending and C-N stretching. This band is found in the 1515-1570 cm⁻¹ region. spcmc.ac.in Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 700-850 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| N-H Stretch | Secondary Amide | 3300-3350 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1660-1680 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1515-1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |
| C-Cl Stretch | Aryl Halide | 700-850 | Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to its chromophores. The principal chromophore in N-(4-Chlorophenyl)malonamic acid is the 4-chloroaniline (B138754) moiety. The benzene (B151609) ring and its substituents with non-bonding electrons (N and Cl) and π-systems (C=O) allow for π → π* and n → π* electronic transitions.
The spectrum is expected to show a strong absorption band (λmax) in the ultraviolet region. For p-chloroaniline in a non-polar solvent, a primary absorption band is observed around 240 nm with a secondary, less intense band near 290-300 nm. researchgate.net The conjugation with the amide carbonyl group in the target molecule is expected to cause a bathochromic (red) shift of these bands. Therefore, a strong π → π* transition is anticipated in the range of 250-280 nm.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of N-(4-Chlorophenyl)malonamic acid is C₉H₈ClNO₃, corresponding to a monoisotopic mass of approximately 213.02 g/mol .
Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic molecular ion cluster. A peak for the molecular ion [M]⁺• will be observed at m/z 213, and a smaller peak for the [M+2]⁺• ion will appear at m/z 215, with an intensity ratio of roughly 3:1, confirming the presence of one chlorine atom.
The fragmentation of N-(aryl) amides is often dominated by cleavage of the amide N-CO bond. nih.govrsc.org This would lead to the formation of a 4-chlorophenylamino radical cation or, more likely, a resonance-stabilized acylium ion and a neutral 4-chloroaniline molecule. A key fragmentation pathway involves the cleavage of the C-N amide bond, which can result in the detection of the 4-chloroaniline cation radical at m/z 127.
Other significant fragmentation pathways characteristic of the malonic acid portion include decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid group, leading to a fragment at m/z 169. nih.govcdnsciencepub.com A subsequent loss of a carbonyl group (CO, 28 Da) could also occur.
| m/z Value | Proposed Fragment | Notes |
| 213, 215 | [C₉H₈ClNO₃]⁺• | Molecular ion cluster (M, M+2) in a ~3:1 ratio |
| 169, 171 | [M - CO₂]⁺• | Loss of carbon dioxide from the carboxylic acid group |
| 127, 129 | [C₆H₅ClN]⁺• | Fragment corresponding to the 4-chloroaniline cation radical |
| 111, 113 | [C₆H₄Cl]⁺• | Loss of NH from the 4-chloroaniline fragment |
Solid State Structural Analysis: X Ray Crystallography of N 4 Chlorophenyl Malonamic Acid and Analogs
Single-Crystal X-ray Diffraction Methodologies
The determination of the crystal structures for analogs of N-(4-Chlorophenyl)malonamic acid is achieved through single-crystal X-ray diffraction. nih.gov This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystalline solid. nih.gov
For a typical analysis, a suitable single crystal of the compound is grown, often by slow evaporation from a solvent such as ethanol. nih.govpsu.edu The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern, consisting of a series of reflections of varying intensities, is collected and processed. The crystal structure is then solved using direct methods and refined by full-matrix least-squares procedures. nih.gov
Determination of Molecular Conformation and Geometry
The molecular conformation and geometry of N-(4-Chlorophenyl)malonamic acid analogs are defined by their bond lengths, bond angles, and torsion angles. In N-(4-Chlorophenyl)succinamic acid, the conformations of the N—H and C=O bonds in the amide segment are anti to each other. nih.govpsu.edu Similarly, the amide oxygen and the carbonyl oxygen of the acid segment are in an anti-conformation relative to each other and to the hydrogen atoms of their adjacent –CH2 groups. nih.govpsu.edu The carboxylic acid group adopts a syn-planar orientation of the C=O and O-H bonds. nih.gov
A selection of key geometric parameters for N-(4-Chlorophenyl)succinamic acid is presented in the table below.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Cl1—C4 | 1.741 (2) |
| O1—C7 | 1.233 (2) |
| N1—C7 | 1.341 (2) |
| N1—C1 | 1.421 (2) |
| Bond Angles (°) | |
| C7—N1—C1 | 125.12 (16) |
| O1—C7—N1 | 124.79 (18) |
| O1—C7—C8 | 120.73 (17) |
| N1—C7—C8 | 114.48 (16) |
Analysis of Intermolecular Interactions in the Crystal Lattice
The crystal packing of these molecules is predominantly stabilized by a network of intermolecular hydrogen bonds.
In the crystal structure of N-(4-Chlorophenyl)succinamic acid, molecules are linked into infinite chains through intermolecular N—H···O and O—H···O hydrogen bonds. nih.govpsu.edu The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule, forming a C(4) chain. Simultaneously, the carboxylic acid O-H group donates a hydrogen bond to the amide carbonyl oxygen of another neighboring molecule, resulting in a head-to-tail arrangement.
The geometry of these key hydrogen bonds is detailed in the following table.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1N···O1i | 0.819 (17) | 2.117 (17) | 2.931 (2) | 173 (2) |
| O2—H2O···O3ii | 0.85 (3) | 1.85 (3) | 2.693 (2) | 179 (3) |
Conformational Polymorphism and Pseudopolymorphism Studies
Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a known phenomenon in related amide and carboxylic acid derivatives. researchgate.net While specific studies on the polymorphism of N-(4-Chlorophenyl)malonamic acid are not available, the potential for different conformers to exist is plausible. The flexibility of the propanoic acid chain could allow for different spatial arrangements of the functional groups, potentially leading to different crystalline forms under varying crystallization conditions. Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, is also a possibility, particularly when crystallizing from solvents capable of hydrogen bonding.
Comparison of Crystal Structures with Related Phenylpropanoic Acid Derivatives
A comparison with related structures highlights the influence of subtle molecular changes on the crystal packing. For instance, in N-(4-Chlorophenyl)maleamic acid, the unsaturated analog, the molecule is nearly planar. ias.ac.in This planarity is facilitated by an intramolecular O—H···O hydrogen bond within the maleamic acid unit. ias.ac.in In contrast, the saturated chain in the succinamic acid derivative allows for greater conformational flexibility.
Computational and Theoretical Investigations of N 4 Chlorophenyl Malonamic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as DFT, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting the electronic structure and energetics of organic molecules like N-(4-Chlorophenyl)malonamic acid. researchgate.netnih.gov
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For N-(4-Chlorophenyl)malonamic acid, this process would typically start with an initial guess of the structure, which is then refined by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is located.
The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds:
The bond between the phenyl ring and the nitrogen atom (C-N).
The bond between the nitrogen and the carbonyl carbon (N-C=O).
The bonds within the propanoic acid chain (C-C).
Computational scans of the potential energy surface by systematically rotating these bonds can identify various stable conformers (local energy minima) and the transition states that separate them. The analysis often reveals that planar arrangements of the amide group (-CONH-) are energetically favored due to resonance stabilization. The relative energies of different conformers, influenced by steric hindrance and potential intramolecular hydrogen bonds between the carboxylic acid proton and the amide oxygen, can be calculated to determine their population distribution at a given temperature.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of N-(4-Chlorophenyl)malonamic Acid (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths | C=O (Amide) | ~1.24 Å |
| C=O (Carboxylic) | ~1.22 Å | |
| C-N (Amide) | ~1.36 Å | |
| C-Cl | ~1.75 Å | |
| O-H (Carboxylic) | ~0.97 Å | |
| Bond Angles | O=C-N (Amide) | ~123° |
| C-N-H (Amide) | ~121° | |
| C-C-C (Acid Chain) | ~112° |
| Dihedral Angle | C(Aryl)-N-C(O)-C | ~175° (near planar trans) |
Note: These are typical values expected from DFT calculations for similar molecular structures.
Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These calculations are invaluable for assigning peaks in an experimental spectrum. For N-(4-Chlorophenyl)malonamic acid, key predicted vibrations would include the N-H stretch, C-H stretches of the aromatic ring, the distinct C=O stretches for the amide and carboxylic acid groups, and the O-H stretch of the carboxylic acid. semanticscholar.org Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These calculations provide theoretical values for the shielding of each nucleus, which are then referenced against a standard (e.g., tetramethylsilane (B1202638) - TMS) to predict the chemical shifts. This allows for the assignment of signals in experimental NMR spectra and can help distinguish between different isomers or conformers.
Table 2: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts (Illustrative Data)
| Parameter | Functional Group/Atom | Predicted Wavenumber (cm⁻¹, Scaled) | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| IR Frequencies | O-H Stretch (Carboxylic Acid) | ~3450 | N/A |
| N-H Stretch (Amide) | ~3350 | N/A | |
| C=O Stretch (Amide) | ~1680 | N/A | |
| C=O Stretch (Carboxylic Acid) | ~1730 | N/A | |
| ¹³C NMR Shifts | C=O (Amide Carbonyl) | N/A | ~168 |
| C=O (Carboxylic Carbonyl) | N/A | ~175 | |
| C-Cl (Aromatic) | N/A | ~130 |
Note: These are representative values based on DFT calculations for molecules with similar functional groups.
The electronic properties and chemical reactivity of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For N-(4-Chlorophenyl)malonamic acid, the HOMO is expected to be localized primarily on the electron-rich 4-chloroaniline (B138754) moiety. In contrast, the LUMO is likely to be distributed over the electron-deficient carbonyl groups of the amide and carboxylic acid functions.
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which quantify the molecule's reactivity.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. For this molecule, these would be located around the carbonyl oxygen atoms. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, such as the acidic proton of the carboxyl group and the amide proton.
Table 3: Calculated Molecular Properties and Reactivity Descriptors (Illustrative Data)
| Property | Definition | Predicted Value (eV) |
|---|---|---|
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | ~ -6.8 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.3 |
| Ionization Potential (I) | -E(HOMO) | ~ 6.8 |
| Electron Affinity (A) | -E(LUMO) | ~ 1.5 |
| Electronegativity (χ) | (I + A) / 2 | ~ 4.15 |
Note: Values are illustrative and depend on the specific level of theory and basis set used.
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, including tautomerization and decarboxylation.
N-(4-Chlorophenyl)malonamic acid can theoretically exist in several tautomeric forms. The primary forms include the standard keto-amide structure and its corresponding enol and imidol tautomers.
Keto-Enol Tautomerism: Involving the malonic acid fragment, where a proton migrates from the α-carbon to a carbonyl oxygen, creating a C=C double bond and a hydroxyl group.
Amide-Imidol Tautomerism: Involving the amide group, where the amide proton migrates to the carbonyl oxygen, resulting in an imidic acid (C(OH)=N).
Computational studies can determine the relative thermodynamic stabilities of these tautomers by calculating their ground-state energies. For most simple amides and β-dicarbonyl compounds under neutral conditions, the keto-amide form is overwhelmingly more stable than its enol or imidol counterparts. By modeling the transition states for the proton transfer reactions, the activation energy barriers for tautomerization can also be calculated, providing insight into the kinetics of these processes. It is computationally predictable that the standard keto-amide form of N-(4-Chlorophenyl)malonamic acid is the most stable tautomer by a significant energy margin.
Malonic acid and its derivatives are known to undergo decarboxylation (loss of CO₂) upon heating. Computational modeling can elucidate the precise mechanism of this reaction. The generally accepted pathway for β-keto acids and malonic acids involves a cyclic, six-membered transition state.
For N-(4-Chlorophenyl)malonamic acid, this would involve:
The hydroxyl proton of the carboxylic acid forming a hydrogen bond with the amide carbonyl oxygen.
This arrangement facilitates a concerted process where the O-H bond breaks, a C=O double bond forms, the C-C bond to the carboxyl group cleaves, and the α-carbon is protonated.
Molecular Dynamics Simulations for Conformational Flexibility
A thorough review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing molecular dynamics (MD) simulations for N-(4-Chlorophenyl)malonamic acid. MD simulations are powerful computational methods used to study the time-dependent behavior of a molecular system, providing detailed information on atomic fluctuations and conformational changes. samipubco.com This technique allows researchers to understand the flexibility of a molecule and identify its preferred shapes or conformers in different environments. researchgate.net
For N-(4-Chlorophenyl)malonamic acid, such simulations would be invaluable for characterizing the rotational freedom around its single bonds. Key areas of interest for conformational analysis would include the rotation around the amide bond and the bonds connecting the phenyl ring and the carboxylic acid group to the central carbon chain. Understanding these dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.
However, without specific studies, it is not possible to present detailed research findings or data tables on the conformational flexibility of N-(4-Chlorophenyl)malonamic acid as determined by molecular dynamics. The scientific community has yet to publish investigations into the dynamic structural behavior of this particular compound.
In Silico Studies of Molecular Interactions: Computational Docking with Biological Macromolecules
Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.org It is widely used in drug discovery to understand how a small molecule, such as N-(4-Chlorophenyl)malonamic acid, might interact with a biological target like a protein or nucleic acid. nih.gov
Despite the utility of computational docking in modern medicinal chemistry, a comprehensive search of published scientific literature reveals no specific in silico docking studies for 3-(4-Chloroanilino)-3-oxopropanoic acid with any biological macromolecules. As a result, there is currently no publicly available data elucidating its putative binding modes or the complementarity of its structure with the active sites of any specific enzymes or receptors.
Such studies would typically involve docking the molecule into the binding site of a target protein to predict its binding affinity (often expressed as a docking score) and to visualize the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov This analysis provides critical insights into the structural basis of a compound's potential biological activity.
The absence of these studies means that the potential molecular targets and the specific nature of the interactions of N-(4-Chlorophenyl)malonamic acid at a molecular level remain uninvestigated and unreported in the scientific literature. Therefore, no data tables detailing binding energies or interacting residues can be provided at this time.
Chemical Derivatization Strategies and Synthetic Utility of N 4 Chlorophenyl Malonamic Acid
Derivatization for Enhanced Analytical Detection and Separation
The inherent properties of N-(4-Chlorophenyl)malonamic acid, such as its polarity and moderate volatility, can present challenges for certain analytical techniques. Chemical derivatization is a key strategy employed to modify its physicochemical properties, thereby improving its detection sensitivity, chromatographic peak shape, and separation efficiency, particularly in mass spectrometry-based methods. researchgate.net
The presence of a carboxylic acid group in N-(4-Chlorophenyl)malonamic acid is the primary target for derivatization to improve its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Esterification: Conversion of the carboxylic acid to an ester is a common strategy. For GC-MS analysis, esterification increases the volatility and thermal stability of the molecule, which is essential for its passage through the GC column. Methyl or ethyl esters are frequently prepared for this purpose. For LC-MS, particularly when using reverse-phase chromatography, esterification increases the hydrophobicity of the molecule, leading to better retention and separation on nonpolar stationary phases.
Amidation: The carboxylic acid can also be converted to an amide. This is particularly useful for LC-MS analysis. By introducing a moiety with high proton affinity or a permanently charged group, the ionization efficiency in electrospray ionization (ESI) can be significantly enhanced, leading to lower detection limits. nsf.govrowan.edu For instance, derivatizing organic acids with reagents like N-(4-aminophenyl)piperidine has been shown to improve sensitivity by over 200-fold in positive ionization mode. nsf.govnih.gov This approach transforms the analyte from being typically detected in the often less sensitive negative ion mode to the more robust positive ion mode. nsf.gov
The following table summarizes the goals of these derivatization strategies for chromatographic analysis.
Table 1: Chromatographic Optimization via Derivatization
| Derivatization Reaction | Target Functional Group | Chromatographic Technique | Goal of Derivatization |
|---|---|---|---|
| Esterification | Carboxylic Acid | GC-MS | Increase volatility and thermal stability |
| Esterification | Carboxylic Acid | LC-MS | Increase hydrophobicity for better retention |
| Amidation | Carboxylic Acid | LC-MS | Enhance ionization efficiency (positive mode) |
A variety of reagents and protocols are available for the targeted functionalization of the carboxylic acid group of N-(4-Chlorophenyl)malonamic acid. The amide N-H bond, while less reactive, can also be functionalized under specific conditions.
Carboxylic Acid Functionalization:
Esterification Reagents: Simple esters (e.g., methyl, ethyl) can be formed using alcohols in the presence of an acid catalyst like sulfuric acid or by using diazomethane (B1218177) for methylation. For more complex esters, coupling reagents are employed.
Amidation Reagents: The formation of amides from the carboxylic acid group typically requires the use of a coupling agent to activate the carboxyl group, followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). semanticscholar.org The efficiency of these reactions can be enhanced by additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). Boric acid has also been reported as an effective catalyst for direct amidation between carboxylic acids and amines. orgsyn.org
Amine (Amide N-H) Functionalization: While the amide proton is significantly less acidic than the carboxylic acid proton, it can be deprotonated by strong bases. The resulting anion can then react with electrophiles. However, derivatization at this position is less common for analytical purposes compared to carboxylic acid modification.
The table below lists common reagents for the derivatization of the carboxylic acid functionality.
Table 2: Common Reagents for Carboxylic Acid Derivatization
| Reaction Type | Reagent Class | Specific Examples |
|---|---|---|
| Esterification | Acid Catalysis | Methanol/H₂SO₄, Ethanol/H₂SO₄ |
| Esterification | Alkylating Agents | Diazomethane, Trimethylsilyldiazomethane |
| Amidation | Carbodiimides | DCC, DIC, EDC |
| Amidation | Additives | NHS, HOBt |
| Amidation | Catalysts | Boric Acid |
N-(4-Chlorophenyl)malonamic Acid as a Versatile Synthetic Intermediate
The dual functionality of N-(4-Chlorophenyl)malonamic acid makes it a valuable organic building block for the synthesis of more complex molecules. sigmaaldrich.comhilarispublisher.com It can serve as a precursor in reactions that modify or build upon its existing scaffold.
The structure of N-(4-Chlorophenyl)malonamic acid is well-suited for the synthesis of heterocyclic compounds. The 1,3-relationship between the carbonyl groups (one from the carboxylic acid and one from the amide) is a key feature that can be exploited in cyclization reactions.
A notable example is its use in the synthesis of pyranopyrazole derivatives. Specifically, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized. researchgate.net These compounds are of interest in medicinal chemistry for their potential biological activities, such as kinase inhibition. researchgate.net The synthesis often involves a multi-component reaction where the malonamic acid derivative provides a key structural element to the final heterocyclic core. researchgate.net
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. tcichemicals.com This approach is valued for its atom economy and operational simplicity. orgsyn.org
N-(4-Chlorophenyl)malonamic acid or its precursors can participate in MCRs to generate complex molecular architectures. For instance, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been achieved through an environmentally benign four-component reaction in an aqueous medium. researchgate.net This reaction typically involves an aldehyde, malononitrile, a β-keto ester, and a hydrazine (B178648) derivative, showcasing how molecules with similar structural motifs to N-(4-Chlorophenyl)malonamic acid can be assembled or utilized in such convergent synthetic strategies. researchgate.net
Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies
N-(4-Chlorophenyl)malonamic acid serves as a valuable scaffold for generating libraries of new derivatives for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can investigate how structural changes affect biological activity, helping to identify key pharmacophores and optimize lead compounds. nih.govresearchgate.net
For example, derivatives incorporating the N-(4-chlorophenyl) moiety have been synthesized and evaluated for various biological targets. In one study, a series of N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine derivatives were synthesized. nih.gov One of these compounds showed promising antiproliferative activity against breast cancer cell lines (MCF-7) with an IC₅₀ value of 2.29 ± 0.92 μM. nih.gov Such studies highlight the importance of the N-(4-chlorophenyl) group in conferring biological activity and demonstrate how the core structure can be elaborated to probe the SAR. nih.gov The primary goal of SAR studies is to build a qualitative understanding of how structural modifications influence a compound's biological effect.
The table below outlines a hypothetical SAR study based on the N-(4-Chlorophenyl)malonamic acid scaffold, illustrating potential points of modification.
Table 3: Potential Modification Sites for SAR Studies of N-(4-Chlorophenyl)malonamic Acid Derivatives
| Modification Site | Rationale for Modification | Potential New Functional Groups |
|---|---|---|
| Carboxylic Acid (R-COOH) | Investigate the role of acidity and hydrogen bonding. Explore prodrug strategies. | Esters, Amides, Alcohols (via reduction) |
| Aromatic Ring (Substituents on Phenyl) | Modulate electronic properties and lipophilicity. | Methoxy, Trifluoromethyl, Nitro, Amino |
| Amide Linker | Alter rigidity and hydrogen bonding capability. | N-alkylation, Thioamide |
By creating and testing such derivatives, a comprehensive picture of the SAR can be developed, guiding the design of more potent and selective molecules for therapeutic or other applications.
Enzymatic and Biochemical Investigations: Mechanistic Role of N 4 Chlorophenyl Malonamic Acid
Enzyme-Substrate Binding Mechanisms and Active Site Interactions
The initial and crucial step in any enzyme-catalyzed reaction is the binding of the substrate to the enzyme's active site. The specificity and efficiency of this binding are governed by complex interactions between the functional groups of the substrate and the amino acid residues of the active site. Two primary models, the lock-and-key and the induced-fit models, provide a framework for understanding these interactions.
The lock-and-key model , proposed by Emil Fischer, posits that the active site of an enzyme and its substrate have complementary, pre-formed shapes. mytutor.co.uk In this model, N-(4-Chlorophenyl)malonamic acid would fit into the active site of a putative enzyme like a key fits into a lock, with no significant change in the conformation of the enzyme. mytutor.co.ukstudy.com This model emphasizes the high degree of specificity enzymes exhibit for their substrates.
However, the induced-fit model , proposed by Daniel Koshland, offers a more dynamic picture of enzyme-substrate interaction. study.comcdn-website.com According to this model, the active site of the enzyme is flexible. The initial binding of the substrate induces a conformational change in the enzyme, leading to a more precise and tighter fit. mytutor.co.ukcdn-website.com This dynamic interaction can be crucial for positioning the substrate correctly for catalysis. In the context of N-(4-Chlorophenyl)malonamic acid, the initial interaction might be relatively weak, but it would trigger conformational adjustments in the enzyme that optimize the binding and prepare the substrate for transformation. libretexts.org The induced-fit model is generally considered a more accurate representation for many enzymes as it accounts for the ability of some enzymes to bind to a range of similar substrates. mytutor.co.uk
| Model | Description | Application to N-(4-Chlorophenyl)malonamic Acid |
| Lock-and-Key | The enzyme's active site has a rigid, complementary shape to the substrate. | A hypothetical enzyme would have a pre-formed active site that perfectly accommodates the shape and charge distribution of N-(4-Chlorophenyl)malonamic acid. |
| Induced Fit | The binding of the substrate induces a conformational change in the enzyme's active site for a more precise fit. | The binding of N-(4-Chlorophenyl)malonamic acid would cause a flexible active site to reshape, optimizing contacts and positioning for catalysis. |
The binding of N-(4-Chlorophenyl)malonamic acid within an enzyme's active site would be mediated by a series of non-covalent interactions involving its specific functional groups. The unique combination of amino acid residues in the active site creates a specific chemical environment. libretexts.org
Carboxylic Acid Group: The carboxylate moiety is a prime candidate for forming strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine. It can also act as a hydrogen bond donor and acceptor with polar residues like serine, threonine, and asparagine.
Amide Group: The amide linkage provides opportunities for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions would help to orient the substrate within the active site.
4-Chlorophenyl Group: The aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine, sequestering it from the aqueous environment. The chlorine atom, being electronegative, can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the enzyme's active site.
These interactions are summarized in the following table:
| Functional Group of Substrate | Potential Interacting Amino Acid Residues | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Ionic Bonds, Hydrogen Bonds |
| Amide (-CONH-) | Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonds |
| 4-Chlorophenyl Group | Leucine, Isoleucine, Phenylalanine, Tryptophan | Hydrophobic Interactions, Halogen Bonding |
Mechanisms of Enzyme Catalysis Relevant to Malonamic Acid Transformation
Once the enzyme-substrate complex is formed, the enzyme facilitates the chemical transformation of the substrate. Several catalytic mechanisms could be relevant to the transformation of N-(4-Chlorophenyl)malonamic acid, including acid-base catalysis, covalent catalysis, and decarboxylation.
Acid-base catalysis is a common enzymatic mechanism where amino acid side chains in the active site act as proton donors (acids) or acceptors (bases) to stabilize transition states and facilitate bond cleavage. For the hydrolysis of the amide bond in N-(4-Chlorophenyl)malonamic acid, a general acid could protonate the nitrogen of the amide, making it a better leaving group, while a general base could activate a water molecule to attack the carbonyl carbon.
In covalent catalysis , the enzyme forms a transient covalent bond with the substrate, creating a reactive intermediate. For a malonamic acid derivative, a nucleophilic residue in the active site (e.g., the thiol group of cysteine or the hydroxyl group of serine) could attack the carbonyl carbon of the amide or the carboxyl group, forming a covalent intermediate and displacing a portion of the substrate. This intermediate would then be hydrolyzed to release the product and regenerate the free enzyme.
A transition state analogue is a compound that is structurally similar to the high-energy transition state of a reaction. wikipedia.org These molecules can bind to the active site of an enzyme with much higher affinity than the actual substrate, acting as potent inhibitors. wikipedia.orgnih.gov For a hypothetical enzyme that processes N-(4-Chlorophenyl)malonamic acid, a stable molecule that mimics the geometry and charge distribution of the transition state for amide hydrolysis or decarboxylation could serve as a powerful inhibitor. The design of such analogues is a key strategy in drug development. nih.gov
The structure of N-(4-Chlorophenyl)malonamic acid is closely related to that of arylmalonates, which are substrates for the enzyme arylmalonate decarboxylase (AMDase) . nih.govfrontiersin.org This enzyme catalyzes the enantioselective decarboxylation of α-arylmalonic acids without the need for a cofactor. frontiersin.orgnih.gov The mechanism of AMDase is particularly relevant for understanding the potential enzymatic fate of N-(4-Chlorophenyl)malonamic acid.
The catalytic mechanism of AMDase involves the formation of an enolate intermediate. frontiersin.org Key residues in the active site facilitate the cleavage of a C-C bond, releasing carbon dioxide. The resulting enolate is then protonated in a stereospecific manner to yield the final product. frontiersin.orgchemrxiv.org Given the structural similarity, it is plausible that N-(4-Chlorophenyl)malonamic acid could be a substrate for a similar decarboxylase. The enzyme's active site would need to accommodate the N-(4-chlorophenyl) group and position the carboxylic acid for efficient decarboxylation. The reaction would proceed through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final product. masterorganicchemistry.com
Research on arylmalonate decarboxylase has revealed the importance of a hydrophobic pocket for binding the aryl substituent and a dioxyanion hole to stabilize the carboxylate group that is not being removed. researchgate.net Similar features would be expected in an enzyme that acts on N-(4-Chlorophenyl)malonamic acid.
N-(4-Chlorophenyl)malonamic Acid as a Mechanistic Probe in Biochemical Pathways
As a derivative of malonic acid, N-(4-Chlorophenyl)malonamic acid possesses structural features that suggest its potential as a mechanistic probe in various biochemical pathways. Malonic acid itself is a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, an enzyme crucial to the citric acid cycle. This inhibitory action stems from its structural similarity to the natural substrate, succinate. By analogy, N-(4-Chlorophenyl)malonamic acid could theoretically be employed to investigate the active sites and mechanisms of enzymes that recognize dicarboxylic acid or related substrates.
The introduction of the 4-chloroanilino group provides additional chemical properties, including increased hydrophobicity and the potential for different steric and electronic interactions within an enzyme's active site compared to simpler malonic acid derivatives. These features could allow it to serve as a specific probe for enzymes with complementary binding pockets.
Studying Metabolic Intermediates and Enzyme Inhibition Modes
The study of metabolic pathways often relies on the use of substrate analogs to elucidate reaction mechanisms and identify key enzymatic steps. N-(4-Chlorophenyl)malonamic acid could potentially be used to study metabolic pathways involving dicarboxylic acids or amide derivatives. For instance, if introduced into a biological system, its transformation or accumulation could provide insights into the activity of amidases, hydrolases, or other metabolic enzymes.
In the context of enzyme inhibition, N-(4-Chlorophenyl)malonamic acid could be screened against a panel of enzymes to identify potential targets. Subsequent kinetic studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is critical for understanding the mechanism of action and for the rational design of more potent and specific inhibitors.
Due to the lack of specific published research on N-(4-Chlorophenyl)malonamic acid in these contexts, detailed data tables on its use in studying metabolic intermediates or its enzyme inhibition kinetics cannot be provided at this time. Future research would be necessary to generate such data and fully elucidate the biochemical role of this compound.
Future Directions in N 4 Chlorophenyl Malonamic Acid Research
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's growing emphasis on sustainability is driving the development of green synthetic routes for compounds like N-(4-Chlorophenyl)malonamic acid. ijnc.ir Traditional synthesis methods often rely on hazardous solvents and produce significant waste. rasayanjournal.co.in Future research will prioritize methodologies that are safer, more efficient, and have a lower environmental impact. rasayanjournal.co.in
Key green chemistry approaches applicable to the synthesis of N-(4-Chlorophenyl)malonamic acid include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption by directly heating the reactants. ijnc.irmdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents, for instance, through mechanochemical methods like grinding or ball milling, minimizes waste and eliminates the risks associated with toxic solvents. ijnc.irmdpi.com
Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives such as water or ionic liquids is a core principle of green chemistry. frontiersin.org
Biocatalysis: Employing enzymes or natural acid catalysts, like those found in fruit juices, can lead to highly selective transformations under mild conditions, avoiding the need for harsh reagents. frontiersin.org
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis | Potential Green Synthesis Methodologies |
|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic solvents (e.g., Toluene, DMF) | Water, Ionic Liquids, Supercritical fluids, or solvent-free conditions |
| Catalysts | Strong acids or bases | Biocatalysts (enzymes), Natural acids |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Waste Generation | High, due to solvent use and byproducts | Minimized through atom economy and solvent reduction |
| Workup | Often requires extensive purification steps | Simplified, leading to purer products |
Advanced Spectroscopic and Crystallographic Studies of Novel Polymorphs and Solvates
The solid-state properties of a compound are critical for its application, particularly in materials science. N-(4-Chlorophenyl)malonamic acid may exist in various crystalline forms, such as polymorphs (different crystal structures of the same compound) and solvates (crystals containing solvent molecules). researchgate.net Future research will focus on discovering and characterizing these novel forms.
Advanced techniques that will be pivotal in these studies include:
Solid-State NMR (ssNMR) Spectroscopy: This non-destructive technique is highly sensitive to the local environment of atomic nuclei, making it a powerful tool for distinguishing between different polymorphs and solvates. researchgate.net One-dimensional 13C cross-polarization magic-angle spinning (CP/MAS) experiments can determine the number of unique molecules in a crystal's asymmetric unit, a key piece of crystallographic information. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides definitive, three-dimensional structural information, allowing for the precise determination of bond lengths, angles, and intermolecular interactions, such as hydrogen bonds, within a crystal lattice. chemrxiv.org
Powder X-ray Diffraction (PXRD): While SCXRD requires a single, high-quality crystal, PXRD can analyze polycrystalline powders, making it ideal for routine screening for new solid forms and for quality control.
The discovery of new polymorphs or solvates could reveal materials with different physical properties, such as solubility, melting point, and stability, which are crucial for developing new applications.
Table 2: Techniques for a Deeper Analysis of Solid-State Forms
| Technique | Type of Information Provided | Application in N-(4-Chlorophenyl)malonamic Acid Research |
|---|---|---|
| Solid-State NMR (ssNMR) | Provides data on the local molecular environment and dynamics within the crystal. researchgate.net | Differentiating between polymorphs, identifying non-equivalent molecules in the unit cell. |
| Single-Crystal X-ray Diffraction (SCXRD) | Delivers precise 3D atomic coordinates, revealing detailed molecular structure and packing. chemrxiv.org | Unambiguous structure determination of new polymorphs and solvates. |
| Powder X-ray Diffraction (PXRD) | Generates a characteristic diffraction pattern ("fingerprint") for a crystalline solid. | Rapid screening for new crystalline forms and assessing sample purity. |
| Thermal Analysis (DSC/TGA) | Measures changes in physical properties (e.g., heat flow, mass) as a function of temperature. | Determining melting points, phase transition temperatures, and thermal stability. |
Integration of Computational Chemistry for Predictive Modeling of Reactivity and Interactions
Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules, thereby guiding experimental work and saving resources. jsucompchem.org For N-(4-Chlorophenyl)malonamic acid, computational models can offer profound insights into its electronic structure, reactivity, and potential interactions with other molecules.
Future computational studies will likely involve:
Density Functional Theory (DFT): DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and reaction pathways.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR): If the compound or its derivatives show biological activity, QSAR models can be developed to correlate structural features with that activity, helping to design more potent analogues.
These predictive models can accelerate the discovery process by identifying the most promising derivatives for synthesis or by explaining observed experimental phenomena at the atomic level.
Table 3: Predictive Power of Computational Chemistry
| Computational Method | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, Spectroscopic properties (NMR, IR), Reaction energies | Predicting reactivity sites, understanding reaction mechanisms, interpreting spectroscopic data. |
| Molecular Dynamics (MD) | Conformational changes, Solvation effects, Binding interactions | Simulating how the molecule interacts with biological targets like proteins or enzymes. |
| QSAR Modeling | Correlation between chemical structure and biological activity | Guiding the design of new derivatives with enhanced biological or material properties. |
Exploration of New Derivatization Strategies for Enhanced Research Applications
Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a powerful strategy for expanding the utility of a molecule. nih.gov The functional groups of N-(4-Chlorophenyl)malonamic acid—the carboxylic acid and the amide—are prime targets for chemical modification.
Future research in this area will explore:
Esterification and Amidation: The carboxylic acid group can be converted into a wide variety of esters or secondary/tertiary amides to create a library of new compounds for screening.
Attachment of Reporter Tags: For analytical purposes, derivatization can be used to attach chromophores or fluorophores, enhancing detection in techniques like HPLC. xjtu.edu.cn For instance, reagents can be used to label the carboxylic acid group, improving sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
Synthesis of Heterocycles: The dicarbonyl nature of the malonamic acid backbone makes it a versatile precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of medicinal chemistry.
Such derivatization strategies can improve the compound's analytical detectability or create new molecules with unique biological activities or material properties. rowan.edunsf.gov
Table 4: Potential Derivatization Strategies and Their Outcomes
| Functional Group Target | Derivatization Reaction | Reagent Example | Purpose/Application |
|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohols (e.g., Methanol, Ethanol) | Create ester derivatives for biological screening. |
| Carboxylic Acid | Amidation | Amines | Generate a library of amide derivatives. |
| Carboxylic Acid | Fluorescent Labeling | Acridone-9-ethyl-p-toluenesulfonate (AETS) | Enhance detection sensitivity in HPLC-fluorescence analysis. xjtu.edu.cn |
| Carboxylic Acid | Ionization Enhancement | N-(4-aminophenyl)piperidine | Improve detection in mass spectrometry (LC-MS, SFC-MS). nsf.gov |
| Amide/Carboxylic Acid | Cyclization | Dehydrating agents | Synthesize novel heterocyclic structures for medicinal chemistry research. |
Table of Compounds Mentioned
| Compound Name |
|---|
| 3-(4-Chloroanilino)-3-oxopropanoic acid |
| N-(4-Chlorophenyl)malonamic acid |
| N-(4-chloro)maleanilic acid |
| p-chloroaniline |
| Furazidin |
| N-(4-aminophenyl)piperidine |
Q & A
Q. What is a standard synthetic route for 3-(4-Chloroanilino)-3-oxopropanoic acid, and what are the critical reaction parameters?
A common method involves reacting 4-chloroaniline with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) at 65°C for 4 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the target compound as a white solid after precipitation in dichloromethane. Key parameters include maintaining anhydrous conditions to avoid hydrolysis of Meldrum’s acid and controlling temperature to prevent side reactions. The typical yield is ~56%, with purity confirmed by recrystallization .
Q. How can researchers characterize the purity and structure of this compound?
Structural verification relies on H NMR spectroscopy (e.g., δ 8.18 ppm for aromatic protons) and mass spectrometry (observed [M+H] peaks). Purity is assessed via HPLC using a C18 column with a water-acetonitrile gradient. Melting point analysis (e.g., 165–167°C) and elemental analysis (C, H, N) further confirm identity .
Q. What are the solubility properties of this compound, and how can they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in dichloromethane. Solubility challenges in aqueous buffers may necessitate pre-dissolution in DMSO for biological assays. Stability studies (e.g., pH 7.4 buffer at 37°C for 24 hours) are recommended to assess degradation under experimental conditions .
Q. What safety precautions are essential when handling this compound?
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles. Store in a cool, dry place away from light. Acute toxicity data for structurally similar compounds (e.g., LD > 2,000 mg/kg in rats) suggest moderate hazard, but waste must be disposed of as hazardous organic waste .
Advanced Research Questions
Q. How can the synthesis yield of this compound be optimized?
Yield improvements (~70–80%) may involve microwave-assisted synthesis to reduce reaction time or using a Dean-Stark trap to remove water. Alternative catalysts (e.g., p-toluenesulfonic acid) or solvent systems (e.g., toluene under reflux) can suppress byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. What challenges arise in interpreting 1^11H NMR spectra of this compound, and how can they be resolved?
Signal splitting due to rotameric equilibrium of the amide bond (cis/trans isomerism) may complicate integration. Variable-temperature NMR (e.g., 25–60°C) or deuterated DMSO can coalesce split peaks. C NMR and 2D experiments (HSQC, HMBC) aid in unambiguous assignment of carbonyl and aromatic carbons .
Q. How does this compound interact with bacterial enzymes like MurA, and what methodologies validate its inhibitory activity?
The compound may act as a competitive inhibitor of MurA, a key enzyme in peptidoglycan biosynthesis. Validation includes:
- Enzyme assays : Measuring UDP-N-acetylglucosamine enolpyruvyl transferase activity via HPLC or spectrophotometry.
- Molecular docking : Using software like AutoDock to predict binding affinity to MurA’s active site (PDB: 1UAE).
- MIC testing : Assessing antibacterial activity against E. coli or S. aureus strains, with IC values compared to positive controls (e.g., fosfomycin) .
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies in IC values may stem from assay conditions (e.g., pH, cofactors) or bacterial strain variability. Strategies include:
- Dose-response curves : Replicating assays with standardized protocols (e.g., CLSI guidelines).
- Metabolite profiling : LC-MS to confirm compound stability during assays.
- SAR studies : Synthesizing analogs (e.g., substituting Cl with Br or modifying the oxopropanoic moiety) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
